molecular formula C19H22N4O2S B5954166 1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide

1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B5954166
M. Wt: 370.5 g/mol
InChI Key: STROJDRZKIGUCJ-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiadiazole ring, and the addition of various substituents. Common synthetic routes may include:

    Cyclization reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Condensation reactions: Introduction of the thiadiazole ring via condensation reactions with suitable reagents.

    Substitution reactions: Addition of substituents such as ethyl and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of substituents with other groups.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents.

Scientific Research Applications

1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-ethyl-2-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-6-carboxamide include other quinoline derivatives and thiadiazole-containing compounds. Examples include:

    Quinoline derivatives: Compounds with a quinoline core and various substituents.

    Thiadiazole derivatives: Compounds containing a thiadiazole ring with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical properties and potential applications. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of scientific research.

Properties

IUPAC Name

1-ethyl-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxoquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-5-23-12(4)9-16(24)14-10-13(6-7-15(14)23)18(25)20-19-22-21-17(26-19)8-11(2)3/h6-7,9-11H,5,8H2,1-4H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROJDRZKIGUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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